molecular formula C14H20O2 B8329526 2-Benzyloxyheptanal

2-Benzyloxyheptanal

Cat. No. B8329526
M. Wt: 220.31 g/mol
InChI Key: PPTSRTIIAOKIOL-UHFFFAOYSA-N
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Patent
US05210201

Procedure details

After 260 mg of lead tetraacetate was added at 4° C. to a mixture of 200 mg of the diol [27] described above, 60 mg of potassium carbonate and 4.5 ml of anhydrous benzene, the mixture was stirred for 3 minutes. After completion of the reaction, 100 ml of hexane was added to the reaction solution. The reaction solution was filtered through Celite 545 and the filtrate was washed with saturated sodium bicarbonate aqueous solution. The aqueous phase was extracted with hexane twice. The extracts were combined and washed with saturated sodium chloride aqueous solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl ether : hexane=1:2 (volume)) to give 160 mg (yield, 80%) of (S) 2-benzyloxyheptanal [2].
Name
lead tetraacetate
Quantity
260 mg
Type
reactant
Reaction Step One
[Compound]
Name
diol
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[C:5]([O-:8])(=O)C.[C:9]([O-])(=O)[CH3:10].[C:13]([O-])(=O)[CH3:14].[Pb+4].[C:18](=O)([O-])[O-].[K+].[K+].[CH:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CCCCCC>[CH2:18]([O:4][CH:1]([CH2:2][CH2:13][CH2:14][CH2:9][CH3:10])[CH:5]=[O:8])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1.2.3.4,5.6.7|

Inputs

Step One
Name
lead tetraacetate
Quantity
260 mg
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Name
diol
Quantity
200 mg
Type
reactant
Smiles
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite 545
WASH
Type
WASH
Details
the filtrate was washed with saturated sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with hexane twice
WASH
Type
WASH
Details
washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl ether : hexane=1:2 (volume))
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C=O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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